molecular formula C11H12BrNO B15045870 2-(3-Bromobenzyl)-3-pyrrolidinone

2-(3-Bromobenzyl)-3-pyrrolidinone

Cat. No.: B15045870
M. Wt: 254.12 g/mol
InChI Key: GEXLXKCGHOCYBL-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-3-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a 3-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-3-pyrrolidinone typically involves the reaction of 3-bromobenzyl bromide with pyrrolidinone under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-3-pyrrolidinone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

2-(3-Bromobenzyl)-3-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-3-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzyl Bromide: A precursor in the synthesis of 2-(3-Bromobenzyl)-3-pyrrolidinone.

    3-Bromobenzyl Alcohol: Another related compound with similar structural features.

    3-Bromobenzylamine: Shares the bromobenzyl group but differs in the functional group attached to the benzyl moiety.

Uniqueness

This compound is unique due to the presence of both the pyrrolidinone ring and the 3-bromobenzyl group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]pyrrolidin-3-one

InChI

InChI=1S/C11H12BrNO/c12-9-3-1-2-8(6-9)7-10-11(14)4-5-13-10/h1-3,6,10,13H,4-5,7H2

InChI Key

GEXLXKCGHOCYBL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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